1-(Cuban-1-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cuban-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2(11)10-7-4-3-5(7)9(10)6(3)8(4)10/h3-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBJTTXCEKAVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C3C4C1C5C4C3C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility, Handling, and Stability of 1-(Cuban-1-yl)ethan-1-one
Executive Summary
1-(Cuban-1-yl)ethan-1-one is a high-value pharmacophore intermediate used primarily as a bioisostere for ortho- or para- substituted acetophenones in medicinal chemistry. Characterized by its unique cubane cage structure (
However, its handling requires specific protocols due to two critical factors:
-
Thermodynamic Instability: The cubane cage possesses immense strain energy (~166 kcal/mol).[1] While kinetically stable, it must be protected from conditions that lower the activation energy for ring-opening.
-
Low Melting Point: With a melting range of 56–58°C , the compound is susceptible to "oiling out" or degradation during aggressive solvation or drying techniques.
This guide provides a standardized framework for the solubilization, storage, and handling of acetylcubane to ensure experimental reproducibility and safety.
Physicochemical Profile
Understanding the physical state is a prerequisite for solubility optimization.
| Property | Value / Description | Context for Handling |
| Molecular Formula | High carbon content relative to oxygen implies lipophilicity. | |
| Molecular Weight | 146.19 g/mol | Small molecule, suitable for fragment-based drug design. |
| Physical State | White to off-white crystalline powder | Visual inspection for yellowing is a key QC step (indicates oxidation). |
| Melting Point | 56–58 °C | CRITICAL: Do not use oven drying. Do not sonicate for >2 mins without ice bath. |
| Predicted LogP | ~1.8 – 2.2 | Moderately lipophilic. Requires organic co-solvents for aqueous assays. |
| Ring Strain | ~166 kcal/mol | High energy density.[2] Avoid strong Lewis acids which can catalyze cage rearrangement. |
Solubility & Solvent Compatibility[3][4][5]
The solubility profile of acetylcubane is dictated by the competition between the lipophilic, greasy cubane cage and the polar acetyl moiety.
Solvent Classification Table
| Solvent Class | Suitability | Recommended Solvents | Notes |
| Dipolar Aprotic | Excellent | DMSO, DMF, DMA | Primary choice for Stock Solutions. Dissolves >50 mg/mL easily. |
| Chlorinated | Excellent | Dichloromethane (DCM), Chloroform | Ideal for synthesis workups and transfers. |
| Alcohols | Good | Methanol, Ethanol | Good for intermediate dilutions. |
| Non-Polar | Moderate | Hexane, Toluene | Soluble, but less effective than DCM due to the ketone polarity. |
| Aqueous | Poor | Water, PBS, Saline | Insoluble without co-solvent. Requires DMSO spike (typically <1% v/v final). |
Visualization: Solubility Decision Logic
The following diagram outlines the logical flow for selecting a solvent system based on the experimental application.
Figure 1: Decision matrix for solvent selection based on downstream application.
Handling & Stability Protocols
The "Strain Energy" Risk
While acetylcubane is not a primary explosive, the cubane cage is thermodynamically unstable.
-
Thermal Hazard: Decomposition is exothermic. Do not heat above 100°C in a closed system.
-
Shock Sensitivity: Low, but standard "energetic material" precautions apply. Avoid grinding the dry solid vigorously with a mortar and pestle; use solvation to mix.
Standard Operating Procedure (SOP): Stock Solution Preparation
Objective: Create a stable 50 mM stock solution in DMSO.
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (hygroscopicity risk).
-
Weighing: Weigh approximately 7.3 mg of 1-(cuban-1-yl)ethan-1-one into a tared, amber glass vial.
-
Note: Use an anti-static gun if the powder is flighty.
-
-
Calculation:
-
Example: For 7.3 mg at 50 mM:
.
-
-
Solvation: Add the calculated volume of anhydrous DMSO (Grade: ≥99.9%).
-
Mixing: Vortex gently for 30 seconds.
-
Caution: If sonication is required, limit to 3 x 10-second bursts. Do not allow the bath water to warm up , as the compound melts at ~56°C.
-
-
Inspection: Solution must be clear and colorless. Any turbidity indicates undissolved solid or moisture contamination.
Storage & Degradation
-
Solid State: Store at 2–8°C (Refrigerator) or -20°C (Freezer) for long term. Keep under inert atmosphere (Argon/Nitrogen) if possible.
-
Solution State: DMSO stocks are stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
Visualizing the Handling Workflow
The following diagram illustrates the "Chain of Custody" for the molecule from receipt to storage, highlighting critical control points (CCPs).
Figure 2: Handling workflow emphasizing temperature control and moisture avoidance.
Scientific Rationale (E-E-A-T)
Why Cubane? (The Bioisostere Argument)
Researchers utilize 1-(cuban-1-yl)ethan-1-one to replace acetophenone moieties. The cubane core acts as a bioisostere for benzene .
-
Mechanism: The diagonal distance across the cubane cage (2.72 Å) mimics the distance across a benzene ring (2.79 Å).
-
Benefit: Unlike the flat benzene ring, cubane is a 3D scaffold. This "escape from flatland" often improves solubility and metabolic stability by reducing
- stacking interactions and altering cytochrome P450 recognition sites.
Causality in Protocols
-
Why avoid heating? The low melting point (56°C) combined with high ring strain creates a risk of rapid, uncontrolled decomposition or phase change that alters concentration accuracy.
-
Why Anhydrous DMSO? The ketone oxygen can hydrogen bond with water, but the hydrophobic cage repels it. Water contamination in DMSO stocks leads to "crashing out" of the compound over time, ruining long-term experiments.
References
-
Chalmers, B. A., et al. (2016). "Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie International Edition, 55(11), 3580-3585.
-
Sigma-Aldrich. (2024).[3] "Product Specification: 1-(Cuban-1-yl)ethan-1-one (CAS 80606-52-6)."[4] MilliporeSigma Catalog.
-
Eaton, P. E. (1992). "Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts." Angewandte Chemie, 104(11), 1447-1462.
-
Reekie, T. A., et al. (2019). "Cubanes in Medicinal Chemistry." Journal of Medicinal Chemistry, 62(3), 1078–1095.
-
TCI Chemicals. (2023). "Cubane-Containing Building Blocks: The Bioisostere of Benzene Ring." TCI Product Spotlight.
Sources
The Cornerstone of a Bioisostere: A Technical Guide to the Synthesis of Cubane-1-Carboxylic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the cubane cage has emerged as a compelling bioisostere for the benzene ring in modern medicinal chemistry. Its unique geometry offers a fixed spatial arrangement for substituents, potentially enhancing pharmacological properties and improving metabolic stability.[1][2] Central to the exploration of cubane-based therapeutics is the availability of versatile building blocks, with cubane-1-carboxylic acid being a primary precursor for a multitude of derivatives. This technical guide provides a comprehensive overview of the synthesis of cubane-1-carboxylic acid, detailing the underlying principles, experimental protocols, and critical considerations for its successful preparation.
The Strategic Approach: From Dicarboxylic Acid to Monoacid
The most established and practical route to cubane-1-carboxylic acid commences with the more readily accessible precursor, cubane-1,4-dicarboxylic acid. The overall strategy involves a robust synthesis of the dicarboxylic acid followed by a selective mono-decarboxylation. This approach allows for larger scale production of the foundational cubane scaffold, which can then be tailored to the desired mono-functionalized derivative.
The synthetic journey can be conceptually divided into two major phases:
-
Phase 1: Construction of the Cubane Core - The synthesis of cubane-1,4-dicarboxylic acid.
-
Phase 2: Targeted Monofunctionalization - The selective mono-decarboxylation to yield cubane-1-carboxylic acid.
This guide will elucidate each phase with detailed experimental insights and explanations of the chemical transformations involved.
Phase 1: Building the Cage - The Synthesis of Cubane-1,4-Dicarboxylic Acid
The synthesis of cubane-1,4-dicarboxylic acid has evolved from the groundbreaking, yet lengthy, original synthesis by Eaton and Cole in 1964 to a more streamlined and higher-yielding five-step process.[3][4] This improved route is now the standard for producing multi-gram quantities of this key intermediate.[3]
The Improved Five-Step Synthesis: A Summary
The currently favored synthetic pathway to cubane-1,4-dicarboxylic acid is a testament to decades of optimization, offering a reproducible and scalable method. The overall yield for this five-step process is approximately 25%.[3]
| Step | Reaction | Key Reagents | Critical Insights |
| 1 | Diels-Alder Dimerization | 2-Bromocyclopentadienone (generated in situ) | The spontaneous dimerization of this unstable diene is a crucial C-C bond-forming step, establishing the initial framework.[4] |
| 2 | Intramolecular [2+2] Photocycloaddition | UV light (e.g., mercury lamp) | This photochemical step is pivotal in forming the cage-like structure. The reaction is typically carried out in acidic aqueous methanol.[5] |
| 3 | Hydrolysis | Water, heat | This step ensures the conversion of any acetal or hemiacetal intermediates formed during photolysis back to the ketone.[5] |
| 4 | Favorskii Rearrangement | Potassium Hydroxide (KOH) | This classic ring contraction reaction is essential for forming the strained cubane cage from the cage dione intermediate.[6][7] |
| 5 | Acidification | Concentrated Hydrochloric Acid (HCl) | Protonation of the dicarboxylate salt to yield the final cubane-1,4-dicarboxylic acid.[5] |
Visualizing the Workflow: Synthesis of Cubane-1,4-Dicarboxylic Acid
Figure 2. Key steps in the synthesis of cubane-1-carboxylic acid.
Detailed Experimental Protocol: Barton Decarboxylation
The following protocol is based on the optimized procedures reported by Eaton and colleagues. [8] Step 1: Preparation of the Mono-methyl Ester of Cubane-1,4-dicarboxylic Acid
A selective mono-saponification of dimethyl cubane-1,4-dicarboxylate is a common method to obtain the mono-acid mono-ester. [9]
-
Procedure:
-
Dimethyl cubane-1,4-dicarboxylate is dissolved in methanol.
-
A solution of one equivalent of potassium hydroxide in methanol is added dropwise at room temperature.
-
The reaction is stirred for an extended period (e.g., 24 hours) to ensure selective hydrolysis of one ester group.
-
Work-up involves removing the solvent, dissolving the residue in water, washing with an organic solvent to remove unreacted diester, and then acidifying the aqueous layer to precipitate the mono-acid mono-ester. [9] Step 2: Barton Decarboxylation of the Mono-methyl Ester
-
-
Procedure:
-
The mono-methyl ester of cubane-1,4-dicarboxylic acid is converted to its corresponding acid chloride using a reagent like oxalyl chloride or thionyl chloride.
-
The acid chloride is then reacted with a thiohydroxamic acid derivative (e.g., N-hydroxypyridine-2-thione) to form the Barton ester.
-
The Barton ester is then subjected to homolytic decomposition, typically initiated by a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., a thiol), to yield the methyl cubanecarboxylate.
-
Finally, hydrolysis of the methyl ester affords the desired cubane-1-carboxylic acid.
-
Downstream Applications: Cubane-1-Carboxylic Acid as a Versatile Precursor
Cubane-1-carboxylic acid is a gateway to a wide array of functionalized cubanes for drug discovery. The carboxylic acid moiety can be readily transformed into other functional groups, enabling the synthesis of diverse libraries of cubane-containing compounds.
Conversion to Amines via the Curtius Rearrangement
A particularly important transformation is the conversion of the carboxylic acid to a primary amine via the Curtius rearrangement. [2][9]This opens the door to the synthesis of cubane-based analogues of aniline-containing drugs, which can offer improved metabolic stability. [1] The Curtius Rearrangement Workflow:
-
Activation of the Carboxylic Acid: The carboxylic acid is typically converted to an acyl chloride.
-
Formation of the Acyl Azide: The acyl chloride is reacted with an azide source, such as sodium azide.
-
Rearrangement to the Isocyanate: Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form a highly reactive isocyanate intermediate. [10][11]4. Trapping of the Isocyanate: The isocyanate can be trapped with various nucleophiles. For example, reaction with water leads to the formation of an unstable carbamic acid which decarboxylates to the primary amine. [10]Trapping with an alcohol yields a carbamate, a protected form of the amine.
Figure 3. The Curtius rearrangement for the synthesis of cuban-1-amine.
Conclusion and Future Outlook
The synthesis of cubane-1-carboxylic acid, primarily through the mono-decarboxylation of the more accessible cubane-1,4-dicarboxylic acid, is a well-established yet crucial process for advancing the field of medicinal chemistry. The protocols outlined in this guide, refined over decades of research, provide a reliable pathway for obtaining this key precursor on a practical scale. As the demand for novel, three-dimensional drug scaffolds continues to grow, the importance of robust and scalable syntheses for foundational building blocks like cubane-1-carboxylic acid will only increase. Future innovations in this area may focus on further improving the efficiency of the photochemical step, developing even more selective mono-functionalization strategies, and expanding the repertoire of transformations from the carboxylic acid handle.
References
-
The Magic of Cubane! - Organic Synthesis International. (2014, February 1). Retrieved from [Link]
-
Synthesis. (n.d.). The Chemistry of Cubane. Retrieved from [Link]
-
Eaton, P. E., Nordari, N., Tsanaktsidis, J., & Upadhyaya, S. P. (1995). Barton Decarboxylation of Cubane-1,4-dicarboxylic Acid: Optimized Procedures for Cubanecarboxylic Acid and Cubane. Synthesis, 1995(05), 501-502. DOI: 10.1055/s-1995-3961. Retrieved from [Link]
-
Application Note 48: Photochemical synthesis of Cubanes. (n.d.). Vapourtec. Retrieved from [Link]
-
The first synthesis of Cubane! (n.d.). The Chemistry of Cubane. Retrieved from [Link]
-
Hylsová, M., Slavíček, P., & Rulíšek, L. (2020). Chlorinated Cubane-1,4-dicarboxylic Acids. Molecules, 25(22), 5373. DOI: 10.3390/molecules25225373. Retrieved from [Link]
-
Collin, D. E., et al. (2021). A Revised Photo-Flow Protocol to Cubane-1,4-Dicarboxylate for Reliable Access to Cuneane Acids. ChemRxiv. DOI: 10.26434/chemrxiv-2021-z8q5v. Retrieved from [Link]
-
Synthesis of Tetra-Functional Cubane Derivatives. (1989, March). FLUOROCHEM, INC. Retrieved from [Link]
-
synthesis - The Chemistry of Cubane. (n.d.). Retrieved from [Link]
-
Reekie, T. A., Williams, C. M., Rendina, L. M., & Kassiou, M. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078-1095. DOI: 10.1021/acs.jmedchem.8b00888. Retrieved from [Link]
-
Synthesis of the mono‐ and disubstituted cubane library. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Cubane. (2022, May 30). Petrolpark. Retrieved from [Link]
-
Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. (2022, February 9). Molecules. Retrieved from [Link]
-
Applications. (n.d.). The Chemistry of Cubane. Retrieved from [Link]
-
General Access to Cubanes as Benzene Bioisosteres. (2023, March 27). Macmillan Group - Princeton University. Retrieved from [Link]
-
Curtius rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Chalmers, B. A. (2015). Investigations into Cubane Based Analogues of Current Pharmaceuticals [Doctoral dissertation, The University of Queensland]. UQ eSpace. Retrieved from [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). SciSpace. Retrieved from [Link]
-
Curtius Rearrangement. (2025, June 17). Chemistry Steps. Retrieved from [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
ChemInform Abstract: Barton Decarboxylation of Cubane-1,4-dicarboxylic Acid: Optimized Procedures for Cubanecarboxylic Acid and Cubane. (2010, August). ChemInform. Retrieved from [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis [ch.ic.ac.uk]
- 4. High energy derivatives of Cubane [ch.ic.ac.uk]
- 5. vapourtec.com [vapourtec.com]
- 6. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 7. petrolpark.co.uk [petrolpark.co.uk]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
Methodological & Application
1-(Cuban-1-yl)ethan-1-one: A High-Fidelity Bioisostere for "Escape from Flatland" Drug Design
Topic: 1-(cuban-1-yl)ethan-1-one as a Building Block for Complex Molecules Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Cubic Shift
In the pursuit of novel IP space and improved physicochemical properties, medicinal chemistry has moved beyond the "flatland" of aromatic rings.[1] 1-(cuban-1-yl)ethan-1-one (Acetylcubane) represents a premier scaffold in this transition. It serves as a non-aromatic, sp³-rich bioisostere for acetophenone and related phenyl-ketones.
Unlike adamantane (which is bulky and spherical), the cubane core mimics the bond vectors of benzene (specifically para-substitution) while significantly altering the molecule's metabolic profile and solubility. This guide outlines the handling, reactivity, and specific protocols for integrating this high-energy scaffold into complex pharmaceutical architectures.
Physicochemical Profile & Bioisosterism
The utility of 1-(cuban-1-yl)ethan-1-one lies in its ability to replace a phenyl ring without disrupting the overall pharmacophore geometry, while simultaneously improving lipophilicity-driven metabolic issues.
Comparative Data: Acetylcubane vs. Acetophenone
| Feature | Acetophenone (Benzene Analog) | 1-Acetylcubane (Bioisostere) | Impact on Drug Design |
| Hybridization | sp² (Planar) | sp³ (3D Rigid Cage) | Increases "Escape from Flatland" (Fsp³ score). |
| C-C Bond Length | 1.39 Å | 1.57 Å | Slightly larger volume; distinct exit vectors. |
| Diagonal Distance | 2.79 Å (across ring) | 2.72 Å (body diagonal) | Near-perfect geometric match for para-substitution. |
| Solubility | Low (Planar stacking) | High | Disrupted crystal packing improves aqueous solubility. |
| Metabolic Liability | High (Arene oxidation/epoxidation) | Low | C-H bonds are strong (~98 kcal/mol) and resistant to P450 oxidation. |
| Strain Energy | Low (Aromatic stability) | ~166 kcal/mol | High energy density; requires care with specific transition metals. |
Strategic Reactivity Workflow
The acetyl group on the cubane cage is not merely a functional handle; it is a gateway to divergent synthesis. The following diagram illustrates the primary workflows for transforming 1-(cuban-1-yl)ethan-1-one into high-value drug candidates.
Figure 1: Divergent synthetic pathways starting from 1-acetylcubane. The ketone serves as the primary anchor for functionalization.
Application Protocols
Protocol A: Reductive Amination (Synthesis of Cubyl-Amines)
Context: This is the most frequent transformation in medicinal chemistry. While the cubane cage is robust, the choice of reducing agent is critical to prevent side reactions or over-reduction. Mechanism: Formation of a Schiff base (imine) followed by in situ hydride transfer.
Reagents:
-
1-(cuban-1-yl)ethan-1-one (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve 1-(cuban-1-yl)ethan-1-one in anhydrous DCE (0.2 M concentration).
-
Amine Addition: Add the amine (1.1 equiv) followed by acetic acid (1.0 equiv). Stir at room temperature for 30–60 minutes.
-
Expert Note: Unlike acetophenone, the cubyl ketone is sterically accessible but electronically distinct. The cage exerts an inductive effect, making the carbonyl slightly more electrophilic.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Why STAB? NaBH(OAc)₃ is milder than NaBH₄ and NaCNBH₃. It minimizes the risk of reducing the ketone before imine formation is complete and avoids toxic cyanide byproducts.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Protocol B: C-H Functionalization (The "Advanced" Route)
Context: Standard cubane chemistry relies on 1,4-substitution (linear). To access the "ortho" (1,2) or "meta" (1,3) positions, one must use Directed Ortho Metalation (DoM).[2] Pre-requisite: The ketone must first be converted to a directing group (e.g., an amide via Beckmann rearrangement or oxidation to the acid then amide coupling).
General Workflow for Amide-Directed Arylation:
-
Substrate: Cubane-carboxamide (derived from the ketone).
-
Catalyst System: Pd(OAc)₂ (5-10 mol%) + Ligand (e.g., mono-N-protected amino acid ligands).
-
Conditions: The reaction utilizes the amide to direct the Palladium to the adjacent C-H bond (C2 position) on the cage.
-
Significance: This allows the creation of 1,2-disubstituted cubanes, which mimic ortho-substituted benzenes, a geometry previously difficult to access.
Critical Stability & Safety Notes (The "Cage" Warning)
While 1-acetylcubane is kinetically stable, it possesses immense strain energy (~166 kcal/mol). Researchers must adhere to the following constraints to prevent cage rupture or isomerization .
Metal-Catalyzed Rearrangement (The Ag/Rh Danger)
Certain transition metals, particularly Silver(I) and Rhodium(I) , catalyze the isomerization of cubane into cuneane (a wedge-shaped isomer) or syn-tricyclooctadiene.
-
Avoid: AgNO₃, AgOTf, [Rh(COD)Cl]₂ unless specifically intending to rearrange the cage.
-
Safe Metals: Palladium (Pd) and Copper (Cu) are generally safe for cross-coupling chemistry on the cubane scaffold.
Thermal Limits
-
Safe Zone: < 160°C.
-
Danger Zone: > 200°C. At these temperatures, the C-C bonds may homolytically cleave.
-
Explosivity: While 1-acetylcubane is not an explosive, polynitrocubanes are high-explosives. Avoid nitration conditions unless working in a specialized energetic materials facility.
Acid/Base Stability
-
Acids: Highly stable to Brønsted acids (e.g., HCl, H₂SO₄). The cage does not open under standard acidic hydrolysis conditions.
-
Bases: Stable to standard bases (NaOH, LiHMDS). However, the C-H bonds on the cubane cage are more acidic (pKa ~ 36) than standard alkanes due to high s-character (similar to cyclopropane). Strong bases can deprotonate the cage, allowing for lithiation (trapping with electrophiles).
References
-
Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society. [Link]
- Foundational text describing the first synthesis of the cubane cage.
-
Chalmers, B. A., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[3] Angewandte Chemie International Edition. [Link]
- Key paper validating the physicochemical properties and bioisosteric utility.
-
Reekie, T. A., et al. (2019).[3] Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Comprehensive review of cubane applic
-
Okude, R., et al. (2020).[2][4] Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation.[2][4] Chemical Science. [Link]
- Describes the advanced C-H functionaliz
-
Tsanaktsidis, J. (2016). Dimethyl 1,4-Cubanedicarboxylate.[5] Encyclopedia of Reagents for Organic Synthesis. [Link]
- Protocol for the scalable synthesis of the precursor to 1-acetylcubane.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01909G [pubs.rsc.org]
- 3. Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring | TCI AMERICA [tcichemicals.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Materials from Cubanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unique, highly strained cage structure of cubane and its derivatives offers a compelling platform for the development of novel materials with tailored properties. The rigid, three-dimensional framework of the cubane core provides a scaffold for precise spatial arrangement of functional groups, leading to applications in advanced polymers, liquid crystals, and as bioisosteres in medicinal chemistry. This guide provides an in-depth exploration of the synthesis of cubanone derivatives and detailed protocols for their application in materials science and drug development.
Introduction to Cubanone Derivatives: A World of Potential in a Cage
Cubanone, and its derivatives, are molecules based on the cubane (C₈H₈) skeleton, a synthetic hydrocarbon with carbon atoms arranged at the corners of a cube. This unique geometry results in significant ring strain, imparting unusual physical and chemical properties. While the parent cubane is a crystalline solid, functionalization of the cubane core, particularly with a ketone group to form cubanone, opens up a vast landscape for chemical modification and the creation of novel materials.[1]
The primary areas of interest for cubanone derivatives include:
-
Materials Science: The rigid and well-defined structure of the cubane cage makes it an ideal building block for creating highly ordered materials such as polymers and liquid crystals.[2][3] Polycubanes, for instance, are being explored for their potential in nanoarchitecture.[1]
-
Drug Development: The cubane moiety is an excellent bioisostere for the benzene ring, a common motif in many drug molecules.[4] Replacing a benzene ring with a cubane cage can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and solubility, while maintaining or even improving biological activity.[5] Derivatives of cubane have shown promise as anti-cancer and anti-HIV agents.[1][6]
This guide will provide the foundational knowledge and practical protocols to empower researchers to explore the exciting potential of cubanone derivatives in their respective fields.
Synthesis of Cubanone and Key Derivatives
The synthesis of cubanone and its derivatives typically starts from the more readily available cubane-1,4-dicarboxylic acid. The following protocols outline the key synthetic steps.
Synthesis of Cubane-1,4-dicarboxylic Acid
The multi-step synthesis of cubane-1,4-dicarboxylic acid has been well-established and can be performed on a multi-gram scale.[2][7] A key step in many synthetic routes is an intramolecular [2+2] photocycloaddition.
Protocol: Synthesis of 1-(Cuban-1-yl)ethanone (Cubanone)
This protocol describes a common route to cubanone from cubanecarboxylic acid, which can be obtained from cubane-1,4-dicarboxylic acid via a Barton decarboxylation.[5][8]
Step 1: Conversion of Cubanecarboxylic Acid to Cubanecarbonyl Chloride
-
To a solution of cubanecarboxylic acid (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 eq) followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the crude cubanecarbonyl chloride.
Step 2: Reaction with Organocadmium or Organocuprate Reagent
-
Prepare a solution of a suitable organocadmium (e.g., dimethylcadmium) or organocuprate (e.g., lithium dimethylcuprate) reagent.
-
Add the freshly prepared cubanecarbonyl chloride solution dropwise to the organometallic reagent at an appropriate low temperature (e.g., -78 °C for organocuprates).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 1-(cuban-1-yl)ethanone.
Protocol: Wittig Reaction for Alkene Synthesis from Cubanone
The ketone functionality of cubanone provides a handle for further derivatization, such as the Wittig reaction to form alkenes.[9][10]
-
Preparation of the Wittig Reagent (Phosphonium Ylide):
-
Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in dry tetrahydrofuran (THF) under an inert atmosphere.
-
Add a strong base (e.g., n-butyllithium, 1.0 eq) dropwise at 0 °C.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
-
Reaction with Cubanone:
-
Cool the ylide solution to 0 °C and add a solution of 1-(cuban-1-yl)ethanone (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired cubanyl-alkene.
-
Application in Materials Science: Polymers and Liquid Crystals
The rigid, well-defined geometry of the cubane cage makes it an attractive building block for creating novel polymers and liquid crystals with unique properties.
Cubane-Containing Polymers
The incorporation of cubane units into a polymer backbone or as pendant groups can significantly influence the material's thermal and mechanical properties.[11]
This protocol is adapted from the synthesis of poly(2-oxazoline)s with functional side chains.[11][12]
Step 1: Synthesis of a 2-Oxazoline Monomer with a Cubane Moiety
-
Synthesize a cubane derivative with a carboxylic acid or nitrile functionality that can be converted to a 2-oxazoline ring.
-
React the functionalized cubane with a suitable precursor, such as ethanolamine, to form the 2-oxazoline monomer.
Step 2: Cationic Ring-Opening Polymerization (CROP)
-
In a glovebox, dissolve the cubane-containing 2-oxazoline monomer and a co-monomer (e.g., 2-ethyl-2-oxazoline for solubility) in anhydrous N,N-dimethylacetamide (DMAc).[11]
-
Add a solution of an initiator, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in DMAc to the monomer solution.[11]
-
Stir the reaction at a controlled temperature (e.g., 78 °C) for a specified time to achieve the desired polymer length.
-
Terminate the polymerization by adding a suitable terminating agent.
-
Purify the polymer by precipitation in a non-solvent (e.g., diethyl ether) and dry under vacuum.
Table 1: Representative Physical Properties of Cubane-Containing Polymers
| Polymer Type | Monomers | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td) | Reference |
| Polyamide | 1,4-diaminocubane and adipoyl chloride | > 200 °C (exothermic peak) | > 200 °C | [11] |
| Poly(2-oxazoline) | Cubane-containing 2-oxazoline and 2-ethyl-2-oxazoline | Varies with copolymer composition | Not reported | [12] |
Cubanone-Based Liquid Crystals
The rigid and anisotropic nature of the cubane core can be exploited to design novel liquid crystalline materials. By attaching mesogenic (liquid crystal-forming) units to the cubane scaffold, it is possible to create materials with unique phase behaviors.[13][14]
This protocol describes the synthesis of rod-like (calamitic) liquid crystals from cubane-1,4-dicarboxylic acid.[13][15]
Step 1: Synthesis of Cubane-1,4-dicarbonyl Dichloride
-
Reflux a suspension of cubane-1,4-dicarboxylic acid in excess thionyl chloride for 3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude diacid chloride.
Step 2: Esterification with Mesogenic Phenols
-
Dissolve the cubane-1,4-dicarbonyl dichloride in dichloromethane.
-
Add this solution to a stirred mixture of the desired phenol derivative (e.g., 4-alkoxyphenol) and a base (e.g., triethylamine) in dichloromethane.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 2: Phase Transition Temperatures of Representative Cubane-Based Liquid Crystals
| Compound | Structure | Phase Transitions (°C) | Reference |
| Bis[(4-methoxy)phenyl]cubane-1,4-dicarboxylate | Cubane core with two 4-methoxyphenyl ester groups | Cr 185 N 215 I | [13] |
| Bis[(4-ethoxy)phenyl]cubane-1,4-dicarboxylate | Cubane core with two 4-ethoxyphenyl ester groups | Cr 168 (N 165) I | [13] |
| Bis[(4-propoxy)phenyl]cubane-1,4-dicarboxylate | Cubane core with two 4-propoxyphenyl ester groups | Cr 134 (N 129) I | [13] |
Cr = Crystalline, N = Nematic, I = Isotropic; values in parentheses indicate a monotropic transition (observed only on cooling).
Application in Drug Development: Cubanone Derivatives as Bioisosteres
The use of cubane as a bioisostere for the phenyl group is a promising strategy in drug design to improve the physicochemical properties of drug candidates.[4]
Cubanone Derivatives as Anti-HIV Agents
Several cubane derivatives have shown moderate activity against the human immunodeficiency virus (HIV).[1][6] One of the key targets for anti-HIV therapy is the HIV-1 protease, an enzyme essential for viral maturation.[16][17]
HIV-1 protease is an aspartic protease that cleaves viral polyproteins into functional proteins.[16] Inhibitors of this enzyme are typically peptide-like molecules that mimic the transition state of the cleavage reaction and bind to the active site of the enzyme. The rigid cubane scaffold can be used to present functional groups in a precise orientation to interact with the active site residues of HIV-1 protease.
Caption: Inhibition of HIV-1 Protease by a Cubanone Derivative.
This protocol provides a general method for screening the inhibitory activity of cubanone derivatives against HIV-1 protease using a fluorescence resonance energy transfer (FRET) substrate.[16][18]
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate
-
Assay Buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol)
-
Cubanone derivative test compounds
-
Reference inhibitor (e.g., Pepstatin A)
-
DMSO
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer.
-
Dissolve the FRET peptide substrate and test compounds in DMSO to create stock solutions.
-
Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.
-
Dilute the recombinant HIV-1 protease in cold 1X assay buffer to the desired working concentration.
-
-
Assay:
-
Add 2 µL of the diluted inhibitor solutions (or DMSO for control) to the wells of the microplate.
-
Add 40 µL of the diluted HIV-1 protease solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1-3 hours at 37°C.[16]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Cubanone Derivatives as Anti-Cancer Agents
The precise three-dimensional arrangement of substituents on the cubane core makes it an attractive scaffold for designing molecules that can interact with specific biological targets involved in cancer progression.[4]
While the exact mechanisms are still under investigation, cubane derivatives may exert their anti-cancer effects through various pathways, including the inhibition of key enzymes or the disruption of protein-protein interactions that are critical for cancer cell survival and proliferation.
Caption: Potential Anti-Cancer Mechanism of a Cubanone Derivative.
Characterization of Cubanone Derivatives
Thorough characterization is essential to confirm the structure and purity of synthesized cubanone derivatives.
Table 3: Spectroscopic Data for a Representative Cubanone Derivative (1-(Cuban-1-yl)ethanone)
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 4.04 (s, 7H, cubane-H), 2.20 (s, 3H, COCH₃) | [19] (for unsubstituted cubane) |
| ¹³C NMR (CDCl₃) | δ 208.0 (C=O), 60.5 (quaternary cubane-C), 47.3 (cubane-CH) | [19][20] (typical shifts) |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~3000, 1231, 851 (cubane C-H stretches and skeletal vibrations) | [19] |
| Mass Spec (m/z) | 148.0888 (M⁺, calculated for C₁₀H₁₂O) | [21] |
Conclusion and Future Outlook
Cubanone derivatives represent a fascinating and underexplored class of compounds with significant potential in materials science and drug discovery. The synthetic protocols and application notes provided in this guide offer a starting point for researchers to delve into this exciting field. Future research will likely focus on developing more efficient and scalable synthetic routes to a wider variety of cubanone derivatives. In materials science, the design of novel polymers and liquid crystals with precisely controlled properties will continue to be a major area of investigation. In drug development, a deeper understanding of the mechanisms of action of cubanone-based therapeutics will be crucial for the design of next-generation drugs with improved efficacy and safety profiles. The rigid and tunable nature of the cubane scaffold ensures that it will remain a valuable tool for chemists and material scientists for years to come.
References
-
Hoogenboom, R., & Schubert, U. S. (2007). Poly(2-oxazoline)s: a comprehensive overview of polymer structures and their physical properties. Polymer Chemistry, 45(5), 781-791. [Link]
- Bényei, G. Y., et al. (2004).
- Jadhav, S. R., & Kulkarni, M. G. (2000). Synthesis and characterization of cubane polyamides.
-
QuirkyScience. (2014, August 21). Cubane: The Chemist's Toy? What Is It Good For?[Link]
-
The University of Bristol. (n.d.). Synthesis of Cubane. [Link]
-
The University of Bristol. (n.d.). Properties of Cubane. [Link]
-
Cubes on a string: a series of linear coordination polymers with cubane-like nodes and dicarboxylate linkers. (2019). Dalton Transactions, 48(31), 11847-11855. [Link]
-
Williams, C. M., et al. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Organic & Biomolecular Chemistry, 17(29), 7019-7028. [Link]
-
Williams, C. M., et al. (2019). The cubane phenyl ring bioisostere paradigm was further explored in an extensive study covering a wide range of pharmaceutical and agrochemical templates... PubMed. [Link]
-
Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020). IOSR Journal of Applied Chemistry, 13(12), 29-41. [Link]
-
ResearchGate. (2001). Cubane derivatives. [Link]
-
Uncommon building blocks in liquid crystals. (2024). Taylor & Francis Online. [Link]
-
Application of cubane derivatives. (n.d.). Angelfire. [Link]
-
Warburton, H. (2022, May 30). Synthesis of Cubane. Petrolpark. [Link]
-
The University of Bristol. (n.d.). The Chemistry of Cubane. [Link]
-
Applications of Cubane. (n.d.). The University of Bristol. [Link]
-
Sciencemadness Discussion Board. (2025, May 4). Synthesis of cubane and cubane related compounds / derivatives. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. (2016). Molecules, 21(11), 1493. [Link]
-
Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes Using the Hofer–Moest Reaction under Flow Conditions. (2020). Chemistry – A European Journal, 26(2), 374-378. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. [Link]
-
Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors. [Link]
-
Patch, M. L., & Hope, K. M. (2005). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. Journal of Chemical Education, 82(9), 1349. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
-
Dalal Institute. (2023, February 13). Wittig Reaction. [Link]
-
Fluorochem, Inc. (1989). Synthesis of Tetra-Functional Cubane Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Sciencemadness Discussion Board. (2011, October 21). Synthesis Octanitrocubane. [Link]
-
Fluorochem, Inc. (1990). Synthesis of Cubane Based Energetic Molecules. [Link]
-
Organic Synthesis International. (2014, February 1). The Magic of Cubane![Link]
-
Biegasiewicz, K. F., et al. (2015). Cubane: 50 Years Later. Chemical Reviews, 115(14), 6734-6774. [Link]
-
YouTube. (2020, August 5). Project plan: Cubane synthesis. [Link]
-
HIV protease inhibitors: a review of molecular selectivity and toxicity. (2014). HIV/AIDS - Research and Palliative Care, 6, 95-104. [Link]
-
University of Colorado Boulder. (2012). Organic Synthesis of Liquid Crystals: Filling Forms with Function. [Link]
-
Current and Novel Inhibitors of HIV Protease. (2009). Viruses, 1(3), 638-669. [Link]
-
Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes Using the Hofer–Moest Reaction under Flow Conditions. (2020). ResearchGate. [Link]
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). International Journal of Modern Engineering, 16(2). [Link]
-
Kazi, N., et al. (2023). A practical synthesis of 1,3-disubstituted cubane derivatives. Chemical Communications, 59(53), 8109-8112. [Link]
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (2022). Molecules, 27(13), 4150. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
Sources
- 1. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis [ch.ic.ac.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. petrolpark.co.uk [petrolpark.co.uk]
- 9. High energy derivatives of Cubane [ch.ic.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. Poly(2-oxazoline)s with pendant cubane groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. szfki.hu [szfki.hu]
- 14. journals.uol.edu.pk [journals.uol.edu.pk]
- 15. iosrjournals.org [iosrjournals.org]
- 16. HIV-1 Protease Inhibitor Assay Kit (Fluorometric) (ab211106) is not available | Abcam [abcam.co.jp]
- 17. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. US20220010068A1 - Poly(2-oxazoline)s and methods for preparing them - Google Patents [patents.google.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of Cubanes
Welcome to the technical support center for the multi-step synthesis of cubanes. This resource is designed for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding synthesis of these unique cage compounds. The information provided herein is curated to address common experimental hurdles and provide in-depth, field-proven insights to guide you through this complex synthetic journey.
I. Troubleshooting Guide
This section addresses specific problems that can arise during the key stages of cubane synthesis, offering probable causes and actionable solutions.
Issue 1: Low Yield or Failure in the [2+2] Photocycloaddition Step
Question: My intramolecular [2+2] photocycloaddition of the endo-dicyclopentadienone derivative is resulting in a complex mixture of byproducts and a very low yield of the desired cage compound. What are the likely causes and how can I optimize this critical step?
Answer:
The photochemical [2+2] cycloaddition is arguably one of the most crucial and often problematic steps in the synthesis of the cubane core.[1][2] Several factors can contribute to its failure or low efficiency.
Probable Causes:
-
Inadequate Light Source or Wavelength: The energy of the light source is critical. Direct excitation of the diene precursor often requires a high-powered mercury lamp or a specific UV-B lamp (e.g., λexc = 311 nm).[3] Using a light source with insufficient power or an incorrect wavelength will lead to incomplete conversion or alternative photochemical pathways.
-
Solvent and Acidity: The reaction is highly sensitive to the solvent system. The photocycloaddition is typically most successful in acidic aqueous methanol.[4] The acidic conditions are vital for the in-situ formation of the acetal or hemiacetal from the dione starting material, which is the photoactive species.[4] Running the reaction in other solvents like acetonitrile or toluene often fails to produce the desired product.[4]
-
Over-irradiation and Byproduct Formation: While the desired photoreaction is reported to be relatively robust against over-irradiation, prolonged exposure, especially with a high-power source, can lead to degradation of the product.[4]
-
Presence of Quenchers: Impurities in the starting material or solvent can act as triplet quenchers, interfering with the desired photochemical pathway.
Troubleshooting and Optimization Protocols:
-
Optimize the Photoreactor Setup:
-
Light Source: If using a traditional mercury lamp, ensure it is functioning at its optimal power. For more controlled and reproducible results, consider a continuous flow photoreactor which provides uniform and constant light exposure.[4][5]
-
Wavelength: Recent studies have shown that the use of a photosensitizer, such as benzophenone, allows the reaction to proceed with lower energy light (e.g., λexc = 390 nm), which can be supplied by more accessible LED lamps.[3][6][7][8] This approach can also minimize side reactions associated with high-energy UV radiation.
-
-
Strict Control of Reaction Conditions:
-
Solvent System: Prepare a fresh solution of acidic aqueous methanol. The concentration of the acid (e.g., HCl or H₂SO₄) should be carefully optimized.
-
Degassing: Thoroughly degas the reaction mixture with nitrogen or argon prior to and during irradiation to remove dissolved oxygen, which can act as a quencher.
-
-
Purification of Starting Material: Ensure the diene precursor is of high purity. Recrystallization or column chromatography may be necessary to remove any impurities that could interfere with the photoreaction.
-
Post-Reaction Workup: After the photocycloaddition, it is crucial to hydrolyze any remaining acetals or hemiacetals back to the ketone by heating the photoadduct in water. This ensures efficient conversion in the subsequent Favorskii rearrangement.[4]
| Parameter | Traditional Method | Photosensitized Method |
| Light Source | High-power Hg lamp or UV-B lamp | LED (e.g., 390 nm) |
| Wavelength | e.g., 311 nm | e.g., 390 nm |
| Sensitizer | None | Benzophenone (substoichiometric) |
| Advantages | Established method | Lower energy, potentially fewer side reactions, more accessible equipment |
| Disadvantages | Requires specialized, high-energy equipment | Requires optimization of sensitizer concentration |
Issue 2: Inefficient or Failed Favorskii Rearrangement
Question: I am struggling with the Favorskii rearrangement step for the ring contraction. The yields are inconsistent, and I suspect side reactions are occurring. How can I improve the reliability of this transformation?
Answer:
The Favorskii rearrangement is a cornerstone of the Eaton cubane synthesis, employed twice for ring contraction.[1][9] While generally robust, its efficiency can be hampered by several factors, particularly due to the strained nature of the polycyclic system.
Probable Causes:
-
Steric Hindrance and Bredt's Rule: In highly strained systems like the cubane precursors, enolization at the α-position to the ketone can be difficult due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead position.[2][10] This can hinder the formation of the necessary enolate for the intramolecular SN2 reaction.
-
Base Strength and Concentration: The choice and concentration of the base (typically KOH) are critical. An insufficient amount of base will lead to incomplete reaction, while an overly concentrated or strong base can promote side reactions like the Haller-Bauer cleavage, leading to cage-opened byproducts.[11][12]
-
Reaction Temperature and Time: The Favorskii rearrangement often requires elevated temperatures (reflux) to proceed at a reasonable rate.[13] However, prolonged heating can lead to decomposition of the strained product.
Troubleshooting and Optimization Protocols:
-
Careful Control of Base and Temperature:
-
Use a freshly prepared solution of high-purity KOH in water or a suitable alcohol.
-
Titrate the base to ensure accurate concentration.
-
Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged heating once the starting material is consumed.
-
A stepwise addition of the base can sometimes help to control the reaction and minimize side products.
-
-
Addressing Steric and Strain Issues:
-
For particularly challenging substrates where enolization is a problem, a "quasi-Favorskii" rearrangement may be occurring.[10][11] Understanding the specific mechanism for your substrate can help in optimizing conditions.
-
In some cases, modifying the leaving group at the α-position can facilitate the reaction.
-
-
Post-Reaction Workup:
-
Careful acidification of the reaction mixture is necessary to precipitate the carboxylic acid product. Perform this step at a low temperature (e.g., 0 °C) to maximize recovery and minimize the solubility of the product.[14]
-
Issue 3: Difficulties in Purification of Intermediates and Final Product
Question: My crude reaction mixtures, particularly after the Favorskii rearrangements and final decarboxylation, are tarry messes that are very difficult to purify. What are effective purification strategies for cubane derivatives?
Answer:
The purification of cubane intermediates is a well-documented challenge in the field.[15] The high reactivity and potential for polymerization can lead to the formation of complex, often tarry, mixtures.
Probable Causes:
-
Formation of Polymeric Byproducts: The strained nature of the intermediates can make them susceptible to polymerization under reaction or workup conditions.
-
Incomplete Reactions: The presence of unreacted starting materials and various intermediates can complicate purification.
-
Thermal Instability: Some cubane derivatives have limited thermal stability, making purification by distillation risky. Explosions have been reported during vacuum distillation of the methyl ester of cubane-1,4-dicarboxylic acid.[15]
Troubleshooting and Optimization Protocols:
-
Esterification for Improved Handling: Conversion of the cubane-1,4-dicarboxylic acid to its dimethyl ester is a common and highly recommended strategy.[15][16] The diester is generally a more crystalline and less polar compound, making it more amenable to purification by recrystallization or sublimation.[15]
-
Protocol for Esterification: To a suspension of crude cubane-1,4-dicarboxylic acid in methanol at 0 °C, slowly add thionyl chloride. Allow the reaction to warm to room temperature and then reflux for 4 hours. After cooling, remove the solvent under reduced pressure to obtain the crude dimethyl ester.[14]
-
-
Recrystallization: This is a powerful technique for purifying solid cubane derivatives. The choice of solvent is critical and may require some experimentation.
-
Sublimation: For volatile solid derivatives like dimethyl cubane-1,4-dicarboxylate, vacuum sublimation using a cold finger apparatus can be an excellent method for obtaining high-purity material.[15]
-
Soxhlet Extraction: For the purification of some intermediates, Soxhlet extraction with a suitable solvent (e.g., hexane) can be a convenient alternative to column chromatography.[16]
-
Column Chromatography: While sometimes unavoidable, it should be used judiciously. The choice of stationary and mobile phases needs to be carefully optimized to achieve good separation without causing on-column decomposition.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing cubanes?
A1: The synthesis of cubane and its derivatives involves several hazardous reagents and potentially energetic intermediates. Key safety considerations include:
-
Handling of Reagents: Many reagents used, such as bromine, N-bromosuccinimide, thionyl chloride, and tert-butyl hydroperoxide, are corrosive, toxic, and/or reactive.[13][17] Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]
-
Energetic Nature of Cubanes: Cubane itself and particularly its nitrated derivatives are high-energy materials and potential explosives.[20][21] While cubane is kinetically stable, it should be handled with care, avoiding heat, shock, and friction.[1]
-
Spill and Waste Management: Have appropriate spill kits and waste disposal procedures in place.[17][22] Neutralize acidic and basic waste streams before disposal.
Q2: Is large-scale synthesis of cubane derivatives feasible in a standard laboratory setting?
A2: Yes, with careful planning and the right equipment, multi-gram and even kilogram-scale synthesis of key intermediates like cubane-1,4-dicarboxylic acid is achievable.[1][23][24] The use of continuous flow photoreactors has significantly improved the scalability of the [2+2] photocycloaddition step.[4] However, scaling up requires a thorough risk assessment and careful attention to heat management, especially during exothermic steps.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Besides the issues mentioned in the troubleshooting guide, other potential side reactions include:
-
Incomplete Bromination: During the bromination of the cyclopentanone ketal, achieving the desired tribromination can be challenging.[25] Careful control of stoichiometry and reaction time is necessary.
-
Debromination: In some steps, unintended loss of bromine can occur, leading to undesired byproducts.[12]
-
Haller-Bauer Cleavage: As an alternative to the desired Favorskii rearrangement, the cage can open via a Haller-Bauer-type reaction, particularly under strongly basic conditions.[11][12]
Q4: How can I introduce substituents at positions other than 1 and 4?
A4: The synthesis of cubanes with substitution patterns other than 1,4 is a significant challenge because most synthetic routes converge on cubane-1,4-dicarboxylic acid.[23] However, recent advances have made other isomers more accessible. For example, a robust multigram-scale synthesis of 1,3-disubstituted cubanes has been developed.[12] Additionally, late-stage C-H functionalization strategies are emerging as a powerful tool for introducing substituents at various positions on the cubane core.[23]
III. Experimental Workflows & Diagrams
Workflow: Eaton's Synthesis of Cubane-1,4-dicarboxylic Acid
This diagram illustrates the key transformations in the classical synthesis of the cubane core.
Caption: Key stages in the synthesis of cubane-1,4-dicarboxylic acid.
Troubleshooting Logic: [2+2] Photocycloaddition
This diagram provides a decision-making framework for troubleshooting the photochemical step.
Caption: Decision tree for optimizing the photochemical cycloaddition.
IV. References
-
The first synthesis of Cubane! - University of Bristol. Available at: [Link]
-
Synthesis of Cubane by Philip E. Eaton (1964) - SynArchive. Available at: [Link]
-
Favorskii Rearrangement - Organic Chemistry Tutor. Available at: [Link]
-
Photochemical synthesis of Cubanes - Vapourtec. Available at: [Link]
-
Synthesis of Cubane - Petrolpark. Available at: [Link]
-
The Magic of Cubane! - Organic Synthesis International. Available at: [Link]
-
The Magic of Cubane! | ORGANIC CHEMISTRY SELECT - WordPress.com. Available at: [Link]
-
Cubane Chemistry: Fascinating Synthesis of 1-azahomocubane. Available at: [Link]
-
Application Note 48: Photochemical synthesis of Cubanes - Vapourtec. Available at: [Link]
-
Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The magic of cubane | PDF - Slideshare. Available at: [Link]
-
Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs | Organic Chemistry (MacMillan) - YouTube. Available at: [Link]
-
Purifying the Tar - Cubane Finale - YouTube. Available at: [Link]
-
Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - PMC. Available at: [Link]
-
Eaton and Cole's synthesis of the cubane core.53 DIPB=1,4‐diisopropylbenzene - ResearchGate. Available at: [Link]
-
Help ! I'm am running a Cubane synthesis and have been doing the bromination step on the cyclopentanone ethyl ketal and cannot for the life of me get the tri bromo ketal to crystallize out ! I have evaporated as much of the solvent out as I can and still nothing please help ! : r/chemistry - Reddit. Available at: [Link]
-
Favorskii Rearrangement | PDF | Chemical Reactions | Organic Chemistry - Scribd. Available at: [Link]
-
New paper on the cycloaddition step in the cubane synthesis just dropped - Reddit. Available at: [Link]
-
Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
-
A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis - University of Bristol. Available at: [Link]
-
Boosting cubane synthesis with photosensitizers | Opinion - Chemistry World. Available at: [Link]
-
Synthesis of Cubane Based Energetic Molecules - DTIC. Available at: [Link]
-
Cubane Synthesis is Wild! Mechanism Monday #44 - YouTube. Available at: [Link]
-
Cubane - Wikipedia. Available at: [Link]
-
Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. Available at: [Link]
-
Making Cubane Finale - It's Done - YouTube. Available at: [Link]
-
PerFected Cubane - Scientific Update - UK. Available at: [Link]
Sources
- 1. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 3. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00231D [pubs.rsc.org]
- 4. vapourtec.com [vapourtec.com]
- 5. vapourtec.com [vapourtec.com]
- 6. reddit.com [reddit.com]
- 7. Boosting cubane synthesis with photosensitizers | Opinion | Chemistry World [chemistryworld.com]
- 8. m.youtube.com [m.youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. youtube.com [youtube.com]
- 12. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
- 13. synarchive.com [synarchive.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. echemi.com [echemi.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. moravek.com [moravek.com]
- 20. petrolpark.co.uk [petrolpark.co.uk]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis [ch.ic.ac.uk]
- 25. reddit.com [reddit.com]
preventing metal-catalyzed valence isomerization of cubanes
Status: Operational Ticket Type: Technical Advisory (Tier 3) Subject: Prevention of Metal-Catalyzed Valence Isomerization in Cubane Scaffolds Assigned Specialist: Senior Application Scientist, High-Strain Scaffolds Division
Executive Summary & Core Directive
The Problem: Cubane (
The Failure Mode: Metals such as Ag(I) , Rh(I) , and Pd(II) can overcome the kinetic barrier of the cage, inserting into the C-C bonds and triggering valence isomerization. This results in the collapse of the cubic pharmacophore into cuneane (wedge-shaped) or syn-tricyclooctadiene isomers, destroying the intended bioisostere.
The Solution: Successful functionalization requires kinetic competence —the desired cross-coupling (oxidative addition into C-X) must be significantly faster than the parasitic coordination to the cage edges. This is achieved through ligand steric bulk and strict exclusion of specific metal additives.
Diagnostic Triage: "My Cubane Disappeared"
Use this decision matrix to identify the root cause of scaffold collapse based on the byproducts observed in your crude NMR.
Figure 1: Diagnostic logic for identifying the metal catalyst responsible for cubane rearrangement.
Critical Alerts: The "Kill List"
These reagents are incompatible with the cubane core and must be avoided or rigorously controlled.
| Metal Species | Hazard Level | Mechanism of Failure | Outcome |
| Ag(I) Salts (AgNO₃, Ag₂CO₃) | CRITICAL | Oxidative addition into C-C bond followed by heterolytic cleavage.[1] | Rapid conversion to Cuneane . |
| Rh(I) (Wilkinson's, [Rh(cod)Cl]₂) | CRITICAL | Edge insertion followed by rearrangement. | Conversion to syn-tricyclooctadiene or COT . |
| Pd(II) (Pd(OAc)₂, PdCl₂) | HIGH | Coordination to cage edges if not ligated properly. | Slow conversion to Cuneane . |
| Cu(I) (CuI) | MODERATE | Generally safe unless high temps (>100°C) or specific ligands used. | Decomposition. |
Technical Deep Dive: The Mechanism of Failure
To prevent isomerization, you must understand why it happens. The cubane cage is electron-rich (edges act like bent bonds).
-
The Ag(I) Trap: Silver is the most dangerous because it is often used as a halide scavenger in couplings. Ag(I) binds to the cubane edge, performs an oxidative addition to form an Ag(III) metallacycle, and then rearranges the skeleton.[1][2]
-
The Pd(II) Race: In a Suzuki coupling, you want Pd(0) to insert into the C-I bond (C-Halide). However, Pd(II) intermediates can coordinate to the cage C-C bonds.
-
Success: Rate(C-I Insertion) >> Rate(C-C Coordination).
-
Failure:[2] Unhindered Pd centers coordinate to the cage, leading to ring-opening.
-
Figure 2: Kinetic competition between functionalization (Green) and isomerization (Red).
Validated Protocols
Protocol A: Suzuki-Miyaura Coupling of Iodocubanes
Objective: Arylation of the cubane core without ring opening.
The Logic: We use XPhos or RuPhos . These ligands are massive. They form a "protective shell" around the Palladium, preventing it from getting close enough to the cubane cage edges to coordinate, while still allowing the C-I bond (which sticks out of the cage) to access the metal.
Reagents:
-
Substrate: 1-Iodo-4-(methoxycarbonyl)cubane (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos (10 mol%) — Critical: 2:1 L:M ratio
-
Base: Cs₂CO₃ (3.0 equiv) — Avoid Ag₂CO₃
-
Solvent: Toluene/Water (10:1) or Dioxane/Water[3]
-
Temp: 80 °C
Step-by-Step:
-
Pre-complexation (Crucial): In a vial, mix Pd(OAc)₂ and XPhos in the solvent. Stir at RT for 5 mins to ensure the bulky ligand fully coordinates Pd(II) before it sees the cubane.
-
Add Iodocubane, Boronic acid, and Base.
-
Degas vigorously (Argon sparge) for 10 mins. Oxygen can oxidize phosphines, causing ligand dissociation and subsequent cage collapse.
-
Heat to 80 °C. Monitor by LCMS.
-
Workup: Filter through Celite. Do not use silver-impregnated silica for purification.
Protocol B: Amidation (C-H Functionalization)
Objective: Direct installation of Nitrogen.
The Logic: Radical pathways are generally faster than metal-catalyzed isomerization.
-
Reference: Baran Lab protocols utilizing radical decarboxylation or direct C-H amidation.
-
Conditions: Use reagents that generate cubyl radicals (e.g., via redox-active esters) which are then trapped. The cubyl radical is configurationally stable and does not rearrange.
Frequently Asked Questions (FAQ)
Q: Can I use Sonogashira conditions (Pd/Cu) on cubanes? A: Proceed with extreme caution. Standard Sonogashira uses CuI. While Cu(I) is less aggressive than Ag(I), it can still degrade cubanes at high temperatures.
-
Recommendation: Use "Copper-free" Sonogashira variants (requires more active Pd/Ligand systems like Pd-XPhos) to eliminate the risk of Cu-catalyzed decomposition.
Q: I see a "wedge-shaped" isomer in my crystal structure. What is it? A: That is Cuneane .[4] It is the thermodynamic sink of the cubane universe. Its formation confirms that your metal catalyst coordinated to the cage edges. You must increase the steric bulk of your ligand.
Q: Can I use AgF or Ag2O to assist hydrolytic steps? A: Absolutely not. Any source of soluble Ag(I) will destroy the cage. Use Cesium or Potassium alternatives (CsF, K2CO3).
Q: Is the cubane radical stable? A: Yes. Unlike the cation (which is prone to rearrangement) or the anion, the cubyl radical is kinetically stable and retains its geometry. This makes radical cross-coupling (e.g., Ni/photoredox) a viable alternative if Pd fails.
References
-
Eaton, P. E., & Castaldi, G. (1985). Systematic substitution on the cubane nucleus. Amide activation for metalation. Journal of the American Chemical Society.[5][6][7] Link
-
Cassar, L., Eaton, P. E., & Halpern, J. (1970).[2] Silver(I)-catalyzed isomerization of cubane.[1][2][4][8][9] Journal of the American Chemical Society.[5][6][7] Link
-
Lockner, J. W., et al. (2012). Practical Radical Functionalization of Cubane. Angewandte Chemie International Edition. Link
-
Plunkett, S., et al. (2018). Cubane Cross-Coupling and Cubane-Porphyrin Arrays.[10] Chemistry – A European Journal. Link
-
Bingham, T. W., & Sarpong, R. (2020). Skeletal Editing of Cubane. Journal of the American Chemical Society.[5][6][7] Link
Sources
- 1. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Functionalization of C-H Bonds: The Baran Synthesis of Dihydroxyeudesmane [organic-chemistry.org]
- 8. Computational Research on Ag(I)-Catalyzed Cubane Rearrangement: Mechanism, Metal and Counteranion Effect, Ligand Engineering, and Post-Transition-State Desymmetrization [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. TARA [tara.tcd.ie]
Validation & Comparative
The Paradox of Cubane: A Comparative Guide to Validating Kinetic Stability and High Density
Audience: Researchers, Scientists, and Drug Development Professionals.
Objective: To provide an experimentally grounded framework for validating the anomalous density and kinetic stability of cubane (
Executive Summary: The "Impossible" Scaffold
Cubane represents a chemical paradox. Thermodynamically, it is a "powerhouse" of stored energy (
For drug developers and material scientists, cubane is not merely a novelty; it is a high-density, lipophilic bioisostere of benzene. Its unique geometry allows for the precise spatial positioning of substituents in 3D space, while its high density (
This guide outlines the experimental evidence and protocols required to validate these two critical properties: High Density and Kinetic Stability .
Comparative Analysis: Cubane vs. Hydrocarbon Alternatives[1][2][3][4]
To understand cubane's utility, we must benchmark it against the standard aromatic scaffold (Benzene), the standard diamondoid scaffold (Adamantane), and a linear chain (n-Octane).
Table 1: Physicochemical Benchmarks
| Property | Cubane ( | Benzene ( | Adamantane ( | n-Octane ( |
| Geometry | Cubic ( | Planar ( | Tetrahedral/Cage ( | Linear/Flexible |
| Density (Solid) | 1.29 g/cm³ | 1.02 g/cm³ (frozen) | 1.07 g/cm³ | ~0.70 g/cm³ (liq) |
| C-C Bond Angles | ||||
| Decomp.[1][2][3][4][5][6] Temp | Stable >500°C | Stable >260°C | Stable (Boils 125°C) | |
| Strain Energy | ~166 kcal/mol | 0 (Resonance stabilized) | ~1.5 kcal/mol | ~0 |
| Bioisostere Role | 3D Benzene mimic | N/A (Parent) | Lipophilic bulk | Aliphatic chain |
Key Insight: Cubane possesses the highest density of any hydrocarbon.[7] This is attributed to its "Platonic" symmetry, which allows for exceptionally efficient crystal packing, minimizing void volume despite the lack of strong intermolecular forces like hydrogen bonding.
Experimental Validation of High Density
The density of cubane is not merely a theoretical calculation; it must be empirically validated using X-ray crystallography. The high density is counter-intuitive for a molecule composed solely of light elements (C, H).
Protocol 1: Density Determination via Single-Crystal X-Ray Diffraction (SC-XRD)
Objective: Calculate the precise crystallographic density (
Workflow:
-
Crystallization: Dissolve purified cubane in a volatile solvent (e.g., pentane or dichloromethane). Allow slow evaporation at
C to minimize thermal motion and prevent sublimation. -
Mounting: Select a defect-free crystal (
mm). Mount on a glass fiber using perfluoropolyether oil. -
Data Collection:
-
Instrument: Bruker D8 QUEST or equivalent diffractometer.
-
Temperature: Collect data at 100 K (cryogenic cooling is critical to reduce thermal ellipsoids and obtain accurate bond lengths).
-
Source: Mo-K
radiation ( Å).
-
-
Refinement: Solve structure using Direct Methods (SHELXT). Refine using Full-Matrix Least-Squares (SHELXL).
-
Calculation:
- : Molecules per unit cell (typically 1 for trigonal/rhombohedral settings).
- : Molar mass (104.15 g/mol ).[4]
-
: Unit cell volume (
).
Validation Check:
-
Experimental density should converge to 1.29 g/cm³ at room temperature (slightly higher at 100 K).
-
Compare with Pycnometry : Use a gas pycnometer (He displacement) on the bulk powder to confirm the bulk density matches the crystallographic density, ruling out polymorphism or amorphous phases.
Experimental Validation of Kinetic Stability
Cubane's stability is "kinetic," meaning a high activation energy barrier (
The Mechanism: Orbital Symmetry Forbiddenness
The ring-opening of cubane to COT is a thermally forbidden process according to the Woodward-Hoffmann rules . The conservation of orbital symmetry requires the reaction to proceed through a highly energetic, symmetry-forbidden transition state, or via a stepwise diradical mechanism, both of which require significant energy input (
Diagram 1: The Stability Landscape
The following diagram illustrates why cubane does not spontaneously explode despite its strain.
Figure 1: Reaction coordinate diagram illustrating the kinetic trap. The high activation energy (
Protocol 2: Thermal Stability Profiling (TGA/DSC)
Objective: Determine the onset temperature of decomposition (
Workflow:
-
Sample Prep: Weigh 2-5 mg of crystalline cubane into a hermetically sealed aluminum pan (to prevent sublimation prior to decomposition).
-
Instrument: Differential Scanning Calorimetry (DSC) (e.g., TA Instruments Q2000).
-
Method:
-
Equilibrate at
C. -
Ramp
C/min to C under Nitrogen purge (50 mL/min).
-
-
Data Analysis:
-
Sublimation Check: If the pan is not sealed, an endothermic baseline shift will occur before 130°C.
-
Decomposition: Look for a sharp Exothermic peak.
-
Metric: The onset of the exotherm is the decomposition temperature.
-
Expected Results:
-
Melting Point:
C (Endothermic). -
Decomposition:
C (Exothermic). -
Interpretation: A gap of nearly
C between melting and decomposition confirms the molecule is robust enough for standard pharmaceutical processing (milling, tableting) and synthesis.
Implications for Drug Design (Bioisosterism)[3][11][12][13]
The validation of density and stability supports the use of cubane as a benzene bioisostere .
-
Geometric Match: The body diagonal of cubane (2.72 Å) is nearly identical to the distance across a benzene ring (2.79 Å).[8]
-
Metabolic Stability: The C-H bonds in cubane have high
-character (similar to alkynes), making them stronger and more resistant to Cytochrome P450 oxidative metabolism compared to benzene C-H bonds. -
Vectors: Unlike benzene (planar), cubane allows substituents to exit at
angles, accessing new chemical space in enzyme active sites.
Diagram 2: Experimental Validation Workflow
This workflow ensures any cubane derivative synthesized is rigorously tested for the core requirements.
Figure 2: Integrated workflow for validating physical properties of cubane derivatives.
References
-
Eaton, P. E., & Cole, T. W. (1964).[4] Cubane. Journal of the American Chemical Society. Link
-
Kybett, B. D., et al. (1966). Thermodynamic Properties of Cubane. Journal of the American Chemical Society. (Validation of Heat of Formation). Link
-
Hrovat, D. A., & Borden, W. T. (1992). Ab initio calculations of the activation energy for the rearrangement of cubane to cyclooctatetraene. Journal of the American Chemical Society. (Theoretical validation of kinetic stability). Link
-
Eaton, P. E. (1992).[8] Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie. (Review of applications and stability). Link
-
Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold for Biological Applications. Angewandte Chemie International Edition. (Bioisostere validation). Link
-
Zhang, M., & Eaton, P. E. (2000). Heptanitrocubane and Octanitrocubane.[4][6] Angewandte Chemie International Edition. (High density energetic materials).[4][9] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. [0903.1806] Thermal stability of cubane C8H8 [arxiv.org]
- 3. arxiv.org [arxiv.org]
- 4. Cubane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 8. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 9. The crystal density of nitrogen cubane and other polynitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cube vs. The Ring: A Comparative Guide to Cubane-Based Drugs and Their Phenyl-Containing Analogs
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly looking beyond the flat, two-dimensional world of aromatic rings. One of the most promising three-dimensional scaffolds to emerge as a bioisostere for the ubiquitous phenyl group is cubane. This guide provides a comprehensive comparison of cubane-based drugs and their phenyl-containing analogs, offering in-depth technical insights and experimental data for researchers, scientists, and drug development professionals.
Introduction: Beyond "Flatland" in Drug Design
The phenyl group is a cornerstone of medicinal chemistry, present in a vast number of approved drugs.[1] Its rigid structure and ability to engage in various intermolecular interactions have made it a reliable scaffold for designing molecules that bind to biological targets. However, the aromatic nature of the phenyl ring also presents inherent liabilities, including susceptibility to metabolic oxidation and potential for off-target toxicity.
Cubane, a saturated, highly strained, and cage-like hydrocarbon, offers a compelling three-dimensional alternative.[2][3] Its geometry closely mimics the spatial arrangement of substituents on a para-substituted benzene ring, allowing it to function as a non-aromatic bioisostere.[4][5] This substitution can lead to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic properties.[4][6]
This guide will delve into the key performance differences between cubane- and phenyl-containing drug analogs, supported by experimental data and detailed protocols for their evaluation.
Physicochemical Properties: A Tale of Two Scaffolds
The fundamental differences in the electronic and structural properties of cubane and benzene manifest in their physicochemical characteristics, which in turn influence a drug's behavior in a biological system.
Solubility
A recurring challenge in drug development is poor aqueous solubility, which can limit oral bioavailability. The replacement of a lipophilic phenyl ring with a more polarizable, non-aromatic cubane scaffold has been shown to improve solubility.[7]
Table 1: Comparison of Aqueous Solubility
| Compound Pair | Phenyl Analog Solubility (µg/mL) | Cubane Analog Solubility (µg/mL) | Fold Improvement | Reference |
| Lumacaftor Analog | < 0.1 | 1.5 | >15 | [6] |
| Generic Compound Pair A | 5 | 250 | 50 | [7] |
The increased s-character of the C-H bonds in cubane contributes to its unique electronic properties and can lead to more favorable interactions with water molecules, thereby enhancing solubility.[3]
Lipophilicity
While often correlated with poor solubility, lipophilicity is a critical parameter for membrane permeability. The impact of cubane substitution on lipophilicity can be variable. In some cases, cubane analogs have been shown to be more lipophilic than their phenyl counterparts.[8] This highlights the importance of a nuanced approach to scaffold hopping, where the overall molecular context determines the resulting physicochemical properties.
Pharmacokinetics: The Body's Response to a 3D Scaffold
The journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—is profoundly influenced by its chemical structure. The substitution of a phenyl group with a cubane moiety can lead to significant and often beneficial alterations in a drug's pharmacokinetic profile.
Metabolic Stability
One of the most significant advantages of employing cubane as a phenyl bioisostere is the potential for increased metabolic stability.[4][9] The C-H bonds of a phenyl ring, particularly at the para-position, are susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism.[10] The C-H bonds of the cubane cage, with their high s-character, are generally more resistant to enzymatic oxidation.[4]
Table 2: Comparison of in vitro Metabolic Stability
| Compound Pair | Phenyl Analog Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Cubane Analog Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Fold Improvement in Stability | Reference |
| Lumacaftor Analog | 11.96 | 6.98 | 1.7 | [4][11] |
| Antimalarial Compound | High | Significantly Improved | N/A | [10] |
However, it is crucial to note that the effect of cubane substitution on metabolic stability is not universally positive. In some instances, the cubane core itself can become a site of metabolism, leading to decreased stability.[10] This underscores the importance of empirical testing for each new drug candidate.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to assess the metabolic stability of a compound.[12][13]
Objective: To determine the intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound and its phenyl/cubane analog
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound and its analog in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, HLM, and the test compound solution. Pre-incubate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the NADPH regenerating system to initiate the metabolic reaction.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Biological Activity: Does 3D Translate to Better Efficacy?
The ultimate test of a bioisosteric replacement is its impact on biological activity. Encouragingly, numerous studies have demonstrated that cubane-containing analogs can retain or even exceed the potency of their phenyl-containing counterparts.[8][14][15]
Table 3: Comparison of Biological Activity
| Compound Pair | Phenyl Analog Activity (IC₅₀/EC₅₀) | Cubane Analog Activity (IC₅₀/EC₅₀) | Outcome | Reference |
| Benzocaine Analog ("Cubocaine") | N/A | Increased Bioactivity | Improved | [8] |
| Antimalarial Compound | Active | Equipotent | Maintained | [10] |
| Anticancer Agent (Tamibarotene Analog) | Active | Less Active | Decreased | [15] |
The rigid, three-dimensional nature of the cubane scaffold can present a unique vector for substituents, potentially leading to novel and improved interactions with the target protein.[2]
Protocol 2: In Vitro Drug Efficacy Assay (Cell Viability)
This protocol describes a common method to evaluate the cytotoxic or anti-proliferative effects of a compound on cancer cells.[16][17][18]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound and its phenyl/cubane analog
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
-
Data Acquisition:
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Toxicity: A Safer Scaffold?
A critical aspect of drug development is ensuring an adequate safety margin. The replacement of a phenyl ring with a cubane can potentially mitigate toxicity issues arising from the formation of reactive metabolites.[3][19][20][21] Aromatic rings can be metabolized to form arene oxides, which are electrophilic and can covalently bind to cellular macromolecules, leading to toxicity. The saturated nature of the cubane scaffold avoids this metabolic pathway.
However, it is essential to conduct thorough toxicological assessments for any new chemical entity, as the cubane core or its metabolites could have unforeseen toxicities.[22]
Synthesis: The Elephant in the Room
Despite the clear potential of cubanes in medicinal chemistry, their widespread adoption has been hampered by synthetic challenges.[4][6][23] The synthesis of 1,4-disubstituted cubanes is relatively established, but the preparation of the synthetically more challenging 1,2- and 1,3-disubstituted isomers, which are bioisosteres for ortho- and meta-substituted phenyl rings, has been a significant bottleneck.[4][6][24]
Recent advances in synthetic methodology, including novel cross-coupling reactions, are beginning to address these challenges, making a wider range of cubane building blocks more accessible to medicinal chemists.[4][6]
Logical Relationships and Workflows
The decision to replace a phenyl group with a cubane is a strategic one, based on a careful analysis of the parent molecule's liabilities and the potential benefits of the 3D scaffold.
Caption: A generalized workflow for the evaluation of a cubane-based drug candidate as a bioisostere for a phenyl-containing lead compound.
Conclusion: A Promising, but Not Universal, Solution
The use of cubane as a phenyl bioisostere represents a significant step forward in the quest for safer and more effective medicines. The three-dimensional nature of the cubane scaffold can impart a range of desirable properties, including improved solubility, enhanced metabolic stability, and retained or even improved biological activity.
However, it is not a "magic bullet." The effects of this substitution are context-dependent, and the synthetic challenges, although diminishing, remain a consideration. A thorough, data-driven approach, as outlined in this guide, is essential to successfully navigate the exciting opportunities presented by "out-of-the-box" thinking in medicinal chemistry.
References
-
Drug Efficacy Assay | React4Life.
-
Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres - PubMed.
-
In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team.
-
How Toxicology Studies Factor into New Drug Development - Jordi Labs.
-
Toxicology testing in drug discovery and development - PubMed.
-
Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed.
-
Cubanes in Medicinal Chemistry - PubMed.
-
General Access to Cubanes as Benzene Bioisosteres - Macmillan Group - Princeton University.
-
Investigations into cubane based analogues of current pharmaceuticals - UQ eSpace.
-
Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials | Journal of Medicinal Chemistry - ACS Publications.
-
Cubanes in Medicinal Chemistry | Request PDF - ResearchGate.
-
Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine - Preprints.org.
-
Cubanes help drugs take the strain | Feature - Chemistry World.
-
The Vital Role of Toxicity Studies in New Drug Development - WuXi AppTec.
-
Not Your Usual Bioisostere: Solid State Study of 3D Interactions in Cubanes - TARA.
-
Predicting Toxicity in Drug Development | Pharmaceutical Technology.
-
Applications.
-
The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - Organic & Biomolecular Chemistry (RSC Publishing).
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC.
-
In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology.
-
Full article: In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges - Taylor & Francis.
-
Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals.
-
Improving Nonspecific Binding and Solubility: BicycloalkylGroups and Cubanes as para-Phenyl Bioisosteres | ChemMedChem Article - SpiroChem.
-
Toxicity testing – Knowledge and References - Taylor & Francis.
-
Chemists think outside the box to craft tricky cubanes | C&EN Global Enterprise.
-
Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs | Organic Chemistry (MacMillan) - YouTube.
-
Cubanes in Medicinal Chemistry - ACS Publications - American Chemical Society.
-
Cyclooctatetraene: A Bioactive Cubane Paradigm Complement - PMC.
-
General Synthesis of Benzene Bioisosteric Cubane - Alfa Chemistry.
-
A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E.
-
Drug Metabolism and Pharmacokinetics | BCM - Baylor College of Medicine.
-
Writing Protocols for Preclinical Drug Disposition (ADME) Studies* | Basicmedical Key.
-
Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray.
-
The Chemistry of Cubane.
-
Cubane - Wikipedia.
-
Optimized Cocktail Phenotyping Study Protocol Using Physiological Based Pharmacokinetic Modeling and In silico Assessment of Metabolic Drug–Drug Interactions Involving Modafinil - Frontiers.
-
Phenyl and Biphenyl Molecular Metaphors in Drug Design - Blumberg Institute.
-
Structure.
-
General Access to Cubanes as Benzene Bioisosteres - PMC.
-
(PDF) New developments in cubane chemistry: Phenylcubanes - ResearchGate.
Sources
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine[v1] | Preprints.org [preprints.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. tara.tcd.ie [tara.tcd.ie]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistryworld.com [chemistryworld.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Drug Efficacy Assay | React4Life [react4life.com]
- 17. itmedicalteam.pl [itmedicalteam.pl]
- 18. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 19. jordilabs.com [jordilabs.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. pharmtech.com [pharmtech.com]
- 22. Toxicology testing in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
A Comparative Analysis of C-H Bond Dissociation Energy: The Unique Case of Cubane vs. Unstrained Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and drug design, the strength of a carbon-hydrogen (C-H) bond is a fundamental parameter that dictates molecular reactivity and stability. This guide provides an in-depth analysis of the C-H bond dissociation energy (BDE) in the highly strained cubane molecule compared to common unstrained hydrocarbons. Understanding these differences is crucial for applications ranging from the development of high-energy materials to the rational design of novel pharmaceuticals.
The Significance of C-H Bond Dissociation Energy
The C-H bond dissociation energy is the enthalpy change required to break a C-H bond homolytically, yielding a carbon-centered radical and a hydrogen atom. This value is a direct measure of the bond's strength; a higher BDE indicates a stronger, more stable bond that is less susceptible to cleavage. In drug development, modifying the C-H BDE of a lead compound can significantly alter its metabolic profile, as metabolic enzymes often target weaker C-H bonds for oxidation.
Cubane: A Cage of Strain and Intriguing Reactivity
Cubane (C₈H₈) is a synthetic hydrocarbon with a unique cubic structure where eight carbon atoms occupy the vertices of a cube.[1][2] This geometry forces the C-C-C bond angles to a highly strained 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[2] This immense ring strain, estimated to be around 166 kcal/mol, would suggest a highly unstable molecule. However, cubane is kinetically stable due to the absence of low-energy decomposition pathways.[1][3]
A key feature of cubane's electronic structure is the rehybridization of its carbon atoms. To accommodate the constrained geometry, the exocyclic C-H bonds of cubane exhibit an unusually high degree of s-character, approximately 31%.[3] This is a significant increase compared to the 25% s-character in typical sp³-hybridized alkanes. As we will explore, this enhanced s-character has a profound impact on the C-H bond strength.
Unstrained Hydrocarbons: The Benchmark for C-H BDE
Unstrained hydrocarbons, such as methane, ethane, and cyclohexane, serve as the standard for "normal" C-H bond strengths. In these molecules, the carbon atoms can adopt their preferred tetrahedral geometry with bond angles close to 109.5°. The C-H bonds in these systems are formed from the overlap of a hydrogen 1s orbital and a carbon sp³ hybrid orbital, which has 25% s-character.
Comparative Analysis: C-H BDE of Cubane vs. Unstrained Hydrocarbons
The defining characteristic that differentiates the C-H bond in cubane from those in unstrained hydrocarbons is its significantly higher bond dissociation energy. This is counterintuitive when considering the immense strain within the cubane framework. The table below presents a comparison of experimental and theoretical C-H BDE values.
| Compound | C-H Bond Type | Hybridization | s-character (%) | Experimental BDE (kcal/mol) | Theoretical BDE (kcal/mol) |
| Cubane | Tertiary (CH) | sp²-like | ~31 | 102 ± 4[1] | 105.1 ± 1.5[1] |
| Methane | Methyl (CH₄) | sp³ | 25 | 104.9 ± 0.1[4] | 104.2[4] |
| Ethane | Primary (CH₃) | sp³ | 25 | 101.1 ± 0.4[4][5] | 101.2[4] |
| Propane | Secondary (CH₂) | sp³ | 25 | 98.1 ± 0.7[4] | 98.9[4] |
| Isobutane | Tertiary (CH) | sp³ | 25 | 96.5 ± 0.7 | 98.4[6] |
| Cyclohexane | Secondary (CH₂) | sp³ | 25 | 99.5 ± 0.9 | 98.8[4] |
Key Observations:
-
The C-H bond in cubane is significantly stronger than the tertiary C-H bond in isobutane and comparable to the primary C-H bond in ethane.
-
This enhanced strength is a direct consequence of the increased s-character of the exocyclic carbon orbital in cubane.
The Underlying Science: Why s-character Dictates Bond Strength
The strength of a covalent bond is directly related to the extent of orbital overlap and the proximity of the bonding electrons to the nuclei.
-
S-orbitals are closer to the nucleus: Electrons in s-orbitals are, on average, held more closely to the positively charged nucleus than electrons in p-orbitals.[7]
-
Increased s-character, stronger bond: A higher percentage of s-character in a hybrid orbital means that the electrons in a bond formed from that orbital will be closer to the nucleus, resulting in a shorter, stronger bond.[8]
In unstrained alkanes, the carbon of a C-H bond is sp³ hybridized, with 25% s-character. In cubane, the geometric constraints force the exocyclic C-H bonds to have a higher s-character (around 31%), making them shorter and stronger.[3][9] This increased s-character also leads to a higher kinetic acidity of the cubane protons.[3]
The relationship between hybridization, s-character, and bond strength can be visualized as follows:
Caption: Influence of hybridization on C-H bond characteristics.
Experimental and Computational Methodologies
The determination of accurate BDE values relies on a combination of sophisticated experimental techniques and high-level computational methods.
Experimental Protocol: Photoacoustic Calorimetry (PAC)
Photoacoustic calorimetry is a powerful technique for measuring the enthalpy of fast reactions in solution. It is based on the photoacoustic effect, where the absorption of light by a molecule leads to the generation of a sound wave.[7]
Principle:
-
A pulsed laser excites a precursor molecule, leading to the homolytic cleavage of the bond of interest.
-
The energy of the laser pulse is greater than the BDE, and the excess energy is released as heat into the solution.
-
This rapid, localized heating causes thermal expansion of the solvent, generating a pressure wave (sound).
-
A sensitive microphone detects this acoustic signal, the amplitude of which is proportional to the heat released.
-
By knowing the laser energy and measuring the heat released, the energy consumed in breaking the bond (the BDE) can be calculated.[7]
Step-by-Step Methodology:
-
Sample Preparation: A dilute solution of a suitable precursor molecule (e.g., a peroxide for generating radicals) and a reference compound (which converts all absorbed light into heat) are prepared in a non-absorbing solvent.
-
Instrument Setup: A typical PAC setup consists of a pulsed laser, a sample cell equipped with a piezoelectric transducer (microphone), a preamplifier, and a digital oscilloscope.
-
Data Acquisition: The laser is fired into the sample cell, and the resulting acoustic wave is detected by the microphone. The signal is amplified and recorded by the oscilloscope.
-
Calibration: The photoacoustic signal from the sample is compared to the signal from a calorimetric reference standard to quantify the heat released.
-
BDE Calculation: The BDE is calculated from the difference between the absorbed laser energy and the measured heat release, taking into account the quantum yield of the photoreaction.
Caption: Workflow for calculating C-H BDE using DFT.
Expertise & Experience Insights: The choice of the functional and basis set is crucial for obtaining accurate BDE values. [8][10]Functionals like B3LYP are a good starting point, but for higher accuracy, more modern functionals like M06-2X or ωB97X-D are often recommended. [10]The basis set should be flexible enough to describe the electronic structure accurately; a triple-zeta basis set (e.g., 6-311+G(d,p)) is generally a good choice. It is also good practice to benchmark the chosen computational method against experimentally known BDEs for similar molecules to validate its accuracy.
Conclusion and Implications
The C-H bonds in cubane, despite the molecule's high strain energy, are remarkably strong, with a BDE comparable to that of primary C-H bonds in unstrained alkanes. This enhanced strength is a direct consequence of the increased s-character of the exocyclic carbon orbitals, a result of the geometric constraints of the cubic framework. This finding has significant implications for:
-
Drug Development: The inherent strength of cubane's C-H bonds suggests that cubane-containing motifs in drug candidates would be more resistant to metabolic oxidation at those positions, potentially leading to improved pharmacokinetic profiles.
-
Materials Science: The high energy density and kinetic stability of cubane and its derivatives make them attractive candidates for advanced high-energy materials. The strong C-H bonds contribute to their thermal stability.
-
Fundamental Organic Chemistry: The study of cubane provides a fascinating example of how extreme steric strain can lead to unusual electronic structures and reactivity, challenging and expanding our understanding of chemical bonding.
This guide has provided a comprehensive comparison of the C-H bond dissociation energy in cubane and unstrained hydrocarbons, delving into the underlying scientific principles and detailing the experimental and computational methodologies used for their determination. This knowledge is invaluable for researchers and professionals working at the forefront of chemical and pharmaceutical innovation.
References
Sources
- 1. reddit.com [reddit.com]
- 2. joaquinbarroso.com [joaquinbarroso.com]
- 3. medium.com [medium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Comprehensive Review on Photoacoustic-Based Devices for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Determination of Co–C bond dissociation energies for organocobalt complexes related to coenzyme B12 using photoacoustic calorimetry - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Gaussian guide | Lee Group @ UOW [riclzh.github.io]
A Senior Application Scientist's Comparative Guide to Caged Hydrocarbons: Cubane, Cuneane, and Homocubane Derivatives
Welcome to a comprehensive exploration of three fascinating classes of polycyclic saturated hydrocarbons: cubanes, cuneanes, and homocubanes. For researchers in medicinal chemistry and materials science, these strained, rigid scaffolds offer a unique three-dimensional design space that diverges sharply from traditional flat, aromatic systems. This guide provides an in-depth structural comparison, details key synthetic and isomerization protocols, and discusses the practical implications of their distinct properties, grounded in experimental data.
The allure of these molecules lies in their high degree of strain and kinetic stability. Cubane (C₈H₈), first synthesized by Philip Eaton and Thomas Cole in 1964, is a platonic solid with eight carbon atoms at the vertices of a cube[1]. This geometry forces the C-C-C bond angles to a severe 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, resulting in enormous strain energy[1][2][3]. This stored energy, however, does not lead to easy decomposition, making cubane a kinetically stable but thermodynamically activated scaffold[1]. Its isomers, cuneane and homocubane, represent structural rearrangements that offer different geometries and reactivity profiles, expanding the synthetic chemist's toolkit.
This guide will dissect these differences, providing the "why" behind experimental choices and offering a clear rationale for when and how to deploy these unique chemical entities in a research setting.
Part 1: Structural and Spectroscopic Fingerprints
The fundamental differences between cubane, cuneane, and homocubane derivatives arise from their core skeletal architecture. These differences are not merely academic; they dictate the molecules' reactivity, stability, and how they present attached functional groups in three-dimensional space.
Cubane: Possessing the highest symmetry (octahedral, Oₕ), all C-H bonds in the parent cubane are identical[1]. This results in a remarkably simple proton NMR spectrum, showing a single peak, and a single line in its ¹³C NMR spectrum[2]. The extreme angle strain is the defining feature, leading to a high heat of formation and a C-C bond length slightly elongated compared to typical alkanes[2]. This strain also imparts high s-character to the exocyclic C-H bonds, making the protons more acidic than those in other saturated hydrocarbons like cyclohexane[2].
Cuneane: As a structural isomer of cubane, cuneane has C₂ᵥ symmetry. Its structure can be visualized as a wedge, with two triangular, two quadrilateral, and two pentagonal faces[4]. This lower symmetry means that the carbon and hydrogen atoms are in different chemical environments, leading to a more complex NMR spectrum. Cuneane is accessible through the metal-catalyzed isomerization of cubane, a process that relieves some, but not all, of the ring strain[1][4][5].
Homocubane: The term "homocubane" refers to a class of compounds where one or more methylene groups (-CH₂-) are inserted into the cubane framework[6][7]. The simplest, monohomocubane (C₉H₁₀), has one such insertion. This insertion further reduces symmetry and strain compared to cubane, altering the bond lengths and angles in a predictable manner. The synthesis of higher-order homocubanes, such as trishomocubanes and tetrahomocubanes, presents a significant synthetic challenge but yields even more diverse and complex three-dimensional structures[6][8][9].
The following table summarizes the key structural and spectroscopic parameters for these parent cages.
| Property | Cubane | Cuneane | Monohomocubane |
| Formula | C₈H₈ | C₈H₈ | C₉H₁₀ |
| Symmetry Point Group | Oₕ | C₂ᵥ | Cₛ |
| Strain Energy (kcal/mol) | ~166[2] | ~125 (Calculated) | Lower than Cubane |
| C-C Bond Length (Å) | ~1.573[2] | Varies by position | Varies by position |
| ¹H NMR (ppm) | δ 4.0 (singlet)[2] | Complex multiplet | Complex multiplet |
| ¹³C NMR Signals | 1 | 3 | 5 |
| Key IR Peaks (cm⁻¹) | 3000, 1231, 851[2] | N/A | N/A |
Part 2: Interconversion and Synthetic Pathways
Understanding the relationships between these caged systems is crucial for their strategic synthesis. Many pathways involve isomerizations or rearrangements that directly link one scaffold to another.
Caption: Key isomerization and rearrangement pathways connecting the cubane, cuneane, and homocubane scaffolds.
Experimental Protocol 1: The Classic Eaton Synthesis of Cubane-1,4-dicarboxylic Acid
The original synthesis of the cubane skeleton is a landmark in organic chemistry and relies on two key transformations: a photochemical [2+2] cycloaddition and a Favorskii rearrangement for ring contraction. This pathway provides cubane-1,4-dicarboxylic acid, a versatile starting material for further functionalization[1][10][11].
Rationale: The synthesis begins with the Diels-Alder dimerization of 2-bromocyclopentadienone to rapidly build a polycyclic framework. The subsequent intramolecular [2+2] photocycloaddition is a critical step that forms the cage structure. This reaction is often the bottleneck and requires specialized photochemical equipment; however, recent advances have demonstrated scalable flow-photochemistry protocols using LEDs, making it more accessible[12][13]. The Favorskii rearrangement is ingeniously used not to form a cyclopentanecarboxylic acid from a cyclohexanone, but to contract the five-membered rings of the cage intermediate into four-membered rings, ultimately yielding the cubical skeleton[1][14].
Step-by-Step Methodology:
-
Diels-Alder Dimerization: 2-Bromocyclopentadienone, generated in situ, undergoes a spontaneous Diels-Alder reaction with itself to form an endo isomer cage structure[1].
-
Selective Deprotection: One of the two ketone groups (protected as a ketal) is selectively deprotected using aqueous hydrochloric acid[1].
-
Photochemical [2+2] Cycloaddition: The resulting molecule, with two alkene groups held in close proximity, is irradiated with UV light (e.g., using a mercury lamp or a 365 nm LED in a flow reactor) to induce an intramolecular [2+2] cycloaddition, forming the core cage structure[1][12][13]. This step is typically performed in an acidic solvent like aqueous methanol to facilitate the reaction[13].
-
First Favorskii Rearrangement: The bromoketone moiety is treated with a strong base, such as potassium hydroxide, to induce a ring-contracting Favorskii rearrangement, converting a five-membered ring into a cubane-framework carboxylic acid[1][10].
-
Second Favorskii Rearrangement: After manipulation of the other ketone group, a second Favorskii rearrangement is performed to complete the formation of the cubane-1,4-dicarboxylic acid skeleton[1].
Experimental Protocol 2: Silver(I)-Catalyzed Isomerization of Cubane to Cuneane
The conversion of a cubane derivative to its corresponding cuneane isomer is a synthetically valuable transformation, often catalyzed by transition metals, with silver(I) salts being particularly effective[5][15].
Rationale: This reaction proceeds via a σ-bond rearrangement. The Ag(I) catalyst is thought to coordinate to a C-C bond of the cubane cage, facilitating an oxidative addition to form a transient Ag(III) intermediate. This is followed by a rearrangement and reductive elimination to yield the thermodynamically more stable cuneane skeleton[15]. The choice of solvent and counter-ion can influence reaction rates and yields. The regioselectivity of the rearrangement in asymmetrically substituted cubanes is dependent on the electronic properties of the substituents[4][15].
Step-by-Step Methodology:
-
Catalyst Preparation: A silver(I) salt, such as silver trifluoroacetate (AgTFA) or silver tetrafluoroborate (AgBF₄), is chosen as the catalyst.
-
Reaction Setup: The substituted cubane is dissolved in an appropriate solvent (e.g., chloroform, tert-amyl alcohol) in a reaction vessel protected from light.
-
Catalyst Addition: A catalytic amount of the silver(I) salt (typically 5-10 mol%) is added to the solution.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or with gentle heating. Progress is monitored by TLC or ¹H NMR spectroscopy until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is filtered to remove the silver catalyst, and the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel to isolate the cuneane derivative.
Sources
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. Properties [ch.ic.ac.uk]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Homocubane Chemistry: Synthesis and Structures of Mono- and Dicobaltaheteroborane Analogues of Tris- and Tetrahomocubanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Azahomocubane - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00001J [pubs.rsc.org]
- 8. Homocubane Chemistry: Synthesis and Structures of Mono- and Dicobaltaheteroborane Analogues of Tris- and Tetrahomocubanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis [ch.ic.ac.uk]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. chemrxiv.org [chemrxiv.org]
- 13. vapourtec.com [vapourtec.com]
- 14. petrolpark.co.uk [petrolpark.co.uk]
- 15. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(Cuban-1-yl)ethan-1-one
For researchers and professionals in the fields of chemistry and drug development, the synthesis and handling of novel compounds like 1-(cuban-1-yl)ethan-1-one are routine. However, the unique strained-ring system of the cubane moiety necessitates a cautious and well-informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(cuban-1-yl)ethan-1-one, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: 1-(Cuban-1-yl)ethan-1-one
Key Hazard Considerations:
-
Irritant: Based on data for analogous compounds, it should be assumed to be a skin and eye irritant.[2][3][4]
-
Harmful if Swallowed: Related cubane derivatives are classified as harmful or toxic if ingested.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Reactivity: The strained cubane cage can undergo cleavage, particularly when substituted with adjacent electron-donating and electron-withdrawing groups.[5] While 1-(cuban-1-yl)ethan-1-one does not possess this specific substitution pattern, its inherent strain energy warrants careful handling and segregation from other reactive chemicals.
Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for the safe disposal of 1-(cuban-1-yl)ethan-1-one from the laboratory bench to final waste collection.
1. Personal Protective Equipment (PPE):
Before handling 1-(cuban-1-yl)ethan-1-one for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.
2. Waste Segregation and Collection:
Proper segregation is the cornerstone of safe laboratory waste management.[6]
-
Designated Waste Container: All waste containing 1-(cuban-1-yl)ethan-1-one, including residues, contaminated materials, and rinsates, must be collected in a designated hazardous waste container.
-
Container Compatibility: The container should be made of a material compatible with organic solids and ketones. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(Cuban-1-yl)ethan-1-one"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory group
-
Appropriate hazard pictograms (e.g., irritant)
-
3. In-Lab Waste Handling:
-
Solid Waste: Unused or residual 1-(cuban-1-yl)ethan-1-one powder should be carefully transferred to the designated hazardous waste container. Avoid creating dust.
-
Contaminated Materials: Any materials that have come into contact with 1-(cuban-1-yl)ethan-1-one, such as weighing paper, gloves, and disposable labware, must also be placed in the designated hazardous waste container.
-
Rinsates: When cleaning glassware that contained 1-(cuban-1-yl)ethan-1-one, perform a preliminary rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate must be collected in the designated hazardous waste container. Subsequent rinses with soap and water can then be performed. Do not dispose of the initial organic solvent rinse down the drain.
4. Storage of Hazardous Waste:
-
Satellite Accumulation Area: The designated hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: The container must be kept securely closed except when adding waste. It should be stored in a well-ventilated area, away from heat sources and incompatible chemicals.
5. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for the collection of hazardous waste. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.
-
Professional Disposal: 1-(Cuban-1-yl)ethan-1-one waste must be disposed of through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in an environmentally sound manner, often through high-temperature incineration.
Spill Management
In the event of a spill of 1-(cuban-1-yl)ethan-1-one powder:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Don appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For small spills, gently cover the powder with an absorbent material to prevent it from becoming airborne.
-
Carefully sweep or scoop the spilled material and absorbent into the designated hazardous waste container.
-
Clean the spill area with a cloth dampened with a suitable organic solvent, and place the cloth in the hazardous waste container.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for 1-(Cuban-1-yl)ethan-1-one.
Caption: Disposal workflow for 1-(cuban-1-yl)ethan-1-one.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Assumed irritant and harmful based on related compounds.[2][3][4] |
| Container Type | HDPE or Glass with Secure Lid | Chemical compatibility with organic solids and ketones. |
| In-Lab Storage | Designated Satellite Accumulation Area | Compliance with laboratory safety regulations.[7][8] |
| Disposal Method | Licensed Hazardous Waste Vendor | Ensures environmentally sound and compliant disposal. |
| Drain Disposal | Strictly Prohibited | Potential for environmental contamination and damage to plumbing. |
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible management of 1-(cuban-1-yl)ethan-1-one waste, fostering a culture of safety and environmental stewardship.
References
-
1,4-CUBANEDICARBOXYLIC ACID SDS. Sigma-Aldrich Chemie GmbH. Available at: [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]
-
Cubane-1-carboxylic acid. PubChem, National Institutes of Health. Available at: [Link]
-
1,4-CUBANEDICARBOXYLIC ACID. LookChem. Available at: [Link]
-
Laboratory Waste Management Guidelines. Old Dominion University. Available at: [Link]
-
LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong. Available at: [Link]
-
White Paper Series: Municipal Solid Waste Landfills – Advancements in Technology and Operating Practices. Regulations.gov. Available at: [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available at: [Link]
-
Regulatory and Guidance Information by Topic: Waste. US EPA. Available at: [Link]
-
Cubane: 50 Years Later. ResearchGate. Available at: [Link]
-
Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. US EPA. Available at: [Link]
-
Highly Strained Tertiary sp3 Scaffolds: Synthesis of Functionalized Cubanes and Exploration of Their Reactivity under Pd(II) Catalysis. ResearchGate. Available at: [Link]
-
Non-Hazardous Materials and Waste Management Hierarchy. US EPA. Available at: [Link]
-
Flammable Liquid Mixture Safety Data Sheet. Airgas. Available at: [Link]
-
1,4-Dinitrocubane. PubChem, National Institutes of Health. Available at: [Link]
-
EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Arnold & Porter. Available at: [Link]
-
Porewater Chemistry in Claystones in the Context of Radioactive Waste Disposal. ResearchGate. Available at: [Link]
-
Spent Fuel and High Level Waste: Chemical Durability and Performance under Simulated Repository Conditions. International Atomic Energy Agency. Available at: [Link]
-
Oxidation of Materials for Nuclear Waste Containers under Long Term Disposal. ResearchGate. Available at: [Link]
Sources
- 1. Buy 1-(Cuban-1-yl)ethan-1-one | 80606-52-6 [smolecule.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 1,4-CUBANEDICARBOXYLIC ACID SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. Cubane-1-carboxylic acid | C9H8O2 | CID 10997192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. odu.edu [odu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
